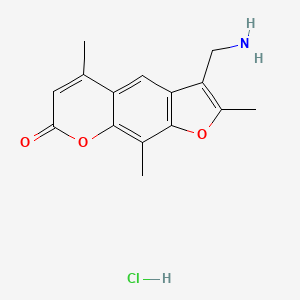
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
Overview
Description
Aminomethyltrioxsalen hydrochloride is a psoralen compound DNA intercalator used to inactivate DNA and RNA viruses, including HIV-1, by nucleic acid cross-linking followed by UV irradiation.
Mechanism of Action
Target of Action
The primary target of Aminomethyltrioxsalen hydrochloride is the nucleic acids within cells, specifically DNA and RNA . This compound has a high affinity for these nucleic acids due to its planar multicyclic structure, which allows it to intercalate between the base pairs of the DNA/RNA .
Mode of Action
Aminomethyltrioxsalen hydrochloride interacts with its targets (DNA and RNA) by covalently binding to them when irradiated with UV light . This compound undergoes a 2 + 2 cycloaddition reaction with the 5,6 double bond of pyrimidines, particularly thymine bases of complementary 5′-TA-3′ dinucleotide stretches . This reaction forms mono and bifunctional adducts, with bifunctional adducts creating interstrand crosslinks between the two complementary strands .
Biochemical Pathways
The biochemical pathway affected by Aminomethyltrioxsalen hydrochloride involves the crosslinking of nucleic acids . This crosslinking can disrupt the normal functioning of the DNA/RNA, thereby affecting the transcription and translation processes within the cell .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability.
Result of Action
The result of Aminomethyltrioxsalen hydrochloride’s action is the inactivation of DNA and RNA viruses , including HIV-1 . By crosslinking the nucleic acids within these viruses, the compound prevents them from replicating and infecting other cells .
Action Environment
The action of Aminomethyltrioxsalen hydrochloride is influenced by environmental factors such as the presence of UV light . UV light is necessary to activate the compound and enable it to covalently bind to nucleic acids . Therefore, the efficacy and stability of this compound may vary depending on the intensity and duration of UV exposure .
Biochemical Analysis
Biochemical Properties
Aminomethyltrioxsalen hydrochloride is known to interact with nucleic acids, specifically DNA and RNA . When irradiated with UV light, it can covalently bind to these nucleic acids . This interaction is a key aspect of its biochemical role.
Cellular Effects
In the cellular context, Aminomethyltrioxsalen hydrochloride has been used to inactivate DNA and RNA viruses, including HIV-1 . This inactivation occurs through nucleic acid cross-linking followed by UV irradiation .
Molecular Mechanism
The molecular mechanism of Aminomethyltrioxsalen hydrochloride involves its ability to intercalate into DNA and RNA structures . Upon UV irradiation, it forms covalent bonds with these nucleic acids, leading to their inactivation .
Temporal Effects in Laboratory Settings
The effects of Aminomethyltrioxsalen hydrochloride over time in laboratory settings are largely dependent on its stability and degradation under specific conditions . It is known to be light-sensitive and should be stored desiccated, protected from light at 2-8 °C .
Metabolic Pathways
The specific metabolic pathways that Aminomethyltrioxsalen hydrochloride is involved in are currently not well-defined. Given its interactions with nucleic acids, it is likely to be involved in pathways related to DNA and RNA metabolism .
Subcellular Localization
The subcellular localization of Aminomethyltrioxsalen hydrochloride is likely to be influenced by its interactions with nucleic acids
Properties
IUPAC Name |
3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15;/h4-5H,6,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQZPVGCLHOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64358-50-5 (Parent) | |
| Record name | Aminomethyltrioxsalen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60978014 | |
| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62442-61-9 | |
| Record name | Aminomethyltrioxsalen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC291836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminomethyltrioxsalen hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOMETHYLTRIOXSALEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXO0WL0OIN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



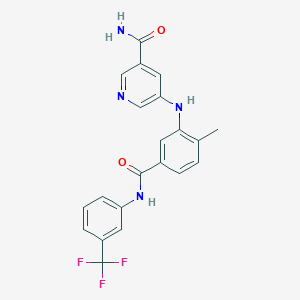

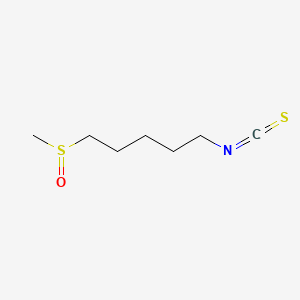


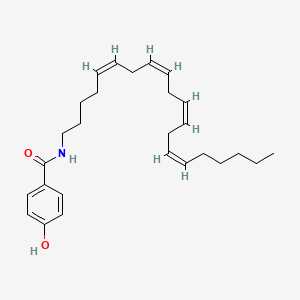
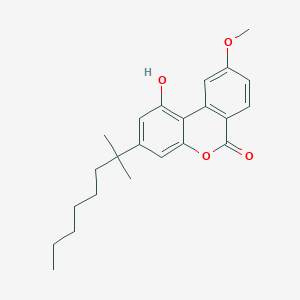
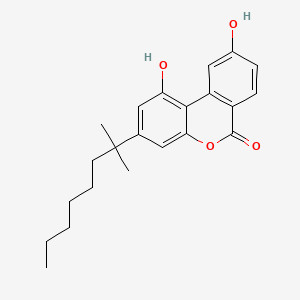

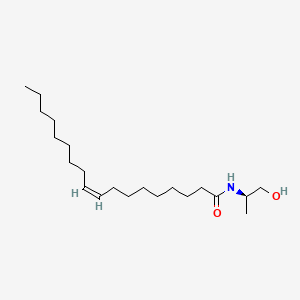
![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)


